molecular formula C6H9NO2S B3043532 1-(Ethanesulfonyl)pyrrole CAS No. 885440-16-4

1-(Ethanesulfonyl)pyrrole

Cat. No. B3043532
CAS RN: 885440-16-4
M. Wt: 159.21 g/mol
InChI Key: JUXSQWRYNQTZII-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)pyrrole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that has a pyrrole ring attached to an ethanesulfonyl group.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)pyrrole is not fully understood, but it is believed to act by inhibiting the growth and replication of microorganisms. It may also exert its effects by disrupting the cell membrane or by interfering with the metabolic processes of the microorganism.
Biochemical and Physiological Effects:
Studies have shown that 1-(Ethanesulfonyl)pyrrole has a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Ethanesulfonyl)pyrrole in lab experiments include its broad-spectrum antimicrobial activity, its ability to inhibit biofilm formation, and its low toxicity. However, its limitations include its relatively low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for research on 1-(Ethanesulfonyl)pyrrole. These include investigating its potential as a therapeutic agent for the treatment of infectious diseases and inflammatory disorders, exploring its applications in materials science and organic synthesis, and further elucidating its mechanism of action. Additionally, the development of new synthetic methods for the production of 1-(Ethanesulfonyl)pyrrole may lead to improved yields and greater accessibility for researchers.

Scientific Research Applications

1-(Ethanesulfonyl)pyrrole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-ethylsulfonylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-2-10(8,9)7-5-3-4-6-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXSQWRYNQTZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethanesulfonyl)pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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